4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine
Description
Properties
Molecular Formula |
C9H10ClN3O3 |
|---|---|
Molecular Weight |
243.65 g/mol |
IUPAC Name |
4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10ClN3O3/c10-7-6(13(14)15)3-12-9(11)8(7)16-4-5-1-2-5/h3,5H,1-2,4H2,(H2,11,12) |
InChI Key |
WRFKPDRYZASZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C(=CN=C2N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
- Reagents: 65% nitric acid and concentrated sulfuric acid mixed acid system.
- Conditions: The nitration is performed at low temperature (0°C to 20°C) to control regioselectivity and minimize side reactions.
- Process:
- Dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid.
- Slowly add 65% nitric acid dropwise at 0°C.
- Stir and maintain the reaction at 15–20°C for approximately 2 hours.
- Quench the reaction mixture in ice water and adjust pH to about 3 using ammonia solution to precipitate the product.
- Filter and purify the crude product by recrystallization.
Outcome
- Products: A mixture of isomers, primarily 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.
- Yields: Combined isomer yield of 95–98%, with 4-amino-2-chloro-3-nitropyridine isolated in 75–85% yield after recrystallization.
- Purity: 95–99% purity is achieved for the isolated isomers.
Notes
This nitration method is highly efficient and selective, enabling effective separation of positional isomers through recrystallization.
Introduction of the Cyclopropylmethoxy Group at the 3-Position
Strategy
The substitution of the nitro group or direct etherification at the 3-position with a cyclopropylmethoxy moiety is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Typical Procedure
- Starting Intermediate: 4-amino-2-chloro-3-nitropyridine or its derivatives.
- Reagents: Cyclopropylmethanol or cyclopropylmethyl halides as alkylating agents.
- Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) or copper catalysts for Ullmann-type etherification.
- Conditions: Elevated temperature (60–100°C), suitable base (e.g., cesium carbonate), and polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).
- Process: The reaction mixture is stirred under inert atmosphere, followed by workup and purification via chromatography.
Alternative Approaches
- Suzuki coupling using cyclopropylboronic acid derivatives under palladium catalysis to introduce the cyclopropylmethoxy substituent indirectly after installation of a suitable leaving group at the 3-position.
Reduction of the Nitro Group to the Corresponding Amine
Method
- Reagents: Common reducing agents such as iron powder with acid, catalytic hydrogenation (Pd/C, H2), or tin(II) chloride.
- Conditions: Mild temperatures to avoid reduction of other sensitive groups.
- Outcome: Conversion of the 5-nitro group to 5-amino group, yielding the target 4-chloro-3-(cyclopropylmethoxy)-5-aminopyridine.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The nitration step is critical for regioselectivity; controlling temperature and acid ratios minimizes formation of undesired isomers.
- Palladium-catalyzed couplings provide high selectivity and yield for installing the cyclopropylmethoxy group, with microwave-assisted heating sometimes employed to reduce reaction times.
- Reduction of nitro groups should be carefully controlled to avoid over-reduction or degradation of the pyridine ring.
- Purification by recrystallization and chromatography ensures high purity, essential for subsequent biological or material applications.
This comprehensive preparation method reflects the state-of-the-art synthetic strategies for 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine , combining classical nitration chemistry with modern cross-coupling and reduction techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyridine derivatives .
Scientific Research Applications
Chemical Properties and Reactivity
The compound's chemical reactivity is influenced by its functional groups:
- Nitro Group : Can undergo reduction to form an amine, which may enhance its biological activity.
- Chlorine Atom : Participates in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
- Cyclopropylmethoxy Group : May facilitate ether cleavage or substitution reactions under specific conditions.
These properties suggest that 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine could serve as a precursor for developing new compounds with diverse biological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : The compound may inhibit the growth of bacteria or fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest potential efficacy in modulating pathways related to cancer cell proliferation. The compound's structure may allow it to act as an inhibitor or modulator in enzymatic processes or cellular signaling pathways.
Medicinal Chemistry Applications
- Inhibition of Bromodomain Proteins : The compound has been identified as a potential inhibitor of bromodomain-containing proteins, particularly BRD4, which plays a crucial role in gene transcription and cell cycle regulation. Inhibiting BRD4 can suppress the expression of oncogenes associated with various cancers .
- Targeting Epigenetic Modifications : The ability of this compound to interact with acetylated lysine residues suggests its role in modifying epigenetic markers, potentially leading to therapeutic applications in treating diseases characterized by abnormal cell proliferation .
- Pharmaceutical Formulations : The compound can be incorporated into pharmaceutical preparations aimed at treating conditions associated with excessive cell growth. Its unique chemical structure allows for the development of targeted therapies that could minimize side effects compared to traditional treatments .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes from readily available pyridine derivatives. Key steps may include:
- Formation of the pyridine ring.
- Introduction of the nitro and cyclopropylmethoxy groups through specific reaction conditions.
Optimizing these steps can enhance yield and purity, facilitating further research into derivative compounds that might exhibit improved pharmacological properties.
Case Studies and Research Findings
Numerous studies have explored the applications of compounds similar to this compound:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethoxy groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine/Pyrimidine Families
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Positional Isomerism: The placement of substituents significantly impacts electronic properties. For example, 4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6) shares the pyridine core and NO₂/Cl/NH₂ groups but lacks the steric bulk of the cyclopropylmethoxy group . This absence may reduce lipophilicity and alter binding interactions in biological systems.
Physicochemical Properties:
- Molecular Weight and Polarity: The nitro group in the target compound increases molecular weight (~265 g/mol estimated) compared to non-nitro analogs (e.g., 5-Chloro-4-cyclopropylpyridin-2-amine at ~182 g/mol) .
- Lipophilicity : The cyclopropylmethoxy group enhances hydrophobicity (clogP ~2.5 estimated) relative to smaller alkoxy substituents (e.g., methoxy: clogP ~1.0).
Biological Activity
4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the chloro and nitro groups, as well as the cyclopropylmethoxy substituent, suggest diverse interactions with biological macromolecules, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted at the 4-position with a chlorine atom, at the 3-position with a cyclopropylmethoxy group, and at the 5-position with a nitro group. These substituents may influence the compound's solubility, reactivity, and biological activity.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives of pyridine compounds have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Properties : The presence of nitro groups often correlates with anti-inflammatory effects in various models.
- Anticancer Potential : Studies suggest that similar compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets and signaling pathways. Notably, the compound may act as an inhibitor of protein kinases, which play crucial roles in cellular signaling and disease progression.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Studies :
- Inflammation Models :
Comparative Analysis
The following table summarizes the biological activities of related compounds to highlight the uniqueness of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate | C12H14ClN3O4 | Isopropoxy group | Antimicrobial activity |
| Tert-butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate | C13H16ClN3O4 | Cyclopropylmethoxy substitution | Potential anti-cancer properties |
| Tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate | C11H14ClN3O3 | Methyl group instead of nitro | Diverse pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
